Methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The unique structure of this compound, which includes a sulfamoyl group and a cyanomethyl group, makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with modified sulfamoyl groups.
Scientific Research Applications
Methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate include other imidazo[1,5-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, such as the sulfamoyl and cyanomethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-3-17(7-6-14)22(19,20)12-11-5-4-10(13(18)21-2)8-16(11)9-15-12/h4-5,8-9H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNLDSWJQGMJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)S(=O)(=O)C1=C2C=CC(=CN2C=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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